4-Chloro-5-nitro-2-(trifluoromethyl)pyridine
Overview
Description
“4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 438554-45-1 . It has a molecular weight of 226.54 . The compound is in liquid form at ambient temperature .
Synthesis Analysis
The synthesis of “4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” and its derivatives generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
“4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” is a liquid at ambient temperature . It has a molecular weight of 226.54 . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis of Benzo(f)furo(3,4-c)(2,7)naphthyridines
4-Chloro-5-nitro-2-(trifluoromethyl)pyridine plays a role in the synthesis of benzo(f)furo(3,4-c)(2,7)naphthyridines, a process involving dehydrogenation, reduction, and ring closure reactions (Görlitzer & Bartke, 2002).
Building Blocks for 7-Azaindole Derivatives
This compound serves as a versatile building block for synthesizing 4-substituted 7-azaindole derivatives, highlighting its utility in organic synthesis and pharmaceutical research (Figueroa‐Pérez et al., 2006).
Intermediate in Herbicide Synthesis
It is a key intermediate in the synthesis of the herbicide trifloxysulfuron, demonstrating its importance in agricultural chemistry (Zuo Hang-dong, 2010).
Molecular Structure Studies
The molecular structures of derivatives of this compound, such as 4-nitro-, 4-methyl-, and 4-chloro-pyridine-N-oxides, have been determined, indicating its relevance in structural chemistry (Chiang & Song, 1983).
Energetic Material Development
Its derivatives are used in the synthesis of energetic materials like 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), useful in the field of materials science and engineering (Ma et al., 2018).
Synthesis of 2,3-Dichloro-5-trifluoromethyl Pyridine
This compound is significant in the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, which is widely used in pesticide synthesis, further underlining its role in agrochemical research (Lu Xin-xin, 2006).
Structural Diversity in Imidazo[1,2-a]pyridines
It is also employed in expanding the structural diversity of imidazo[1,2-a]pyridines, highlighting its utility in the development of diverse chemical structures (Bazin et al., 2013).
Safety And Hazards
“4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
The demand for “4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of these compounds will be discovered in the future . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
properties
IUPAC Name |
4-chloro-5-nitro-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-3-1-5(6(8,9)10)11-2-4(3)12(13)14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVLYVRVIUJULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625278 | |
Record name | 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-nitro-2-(trifluoromethyl)pyridine | |
CAS RN |
438554-45-1 | |
Record name | 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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